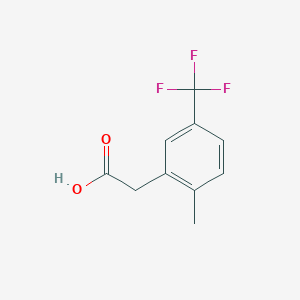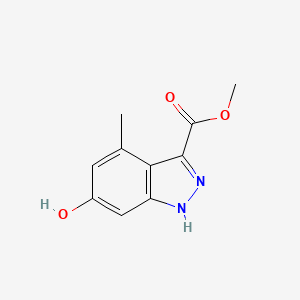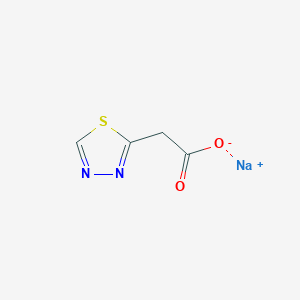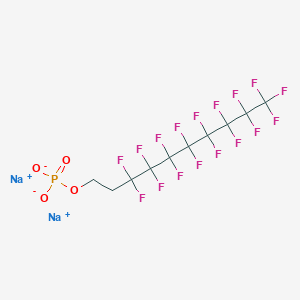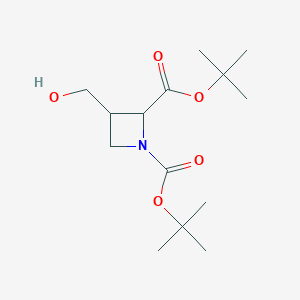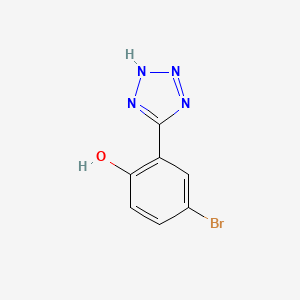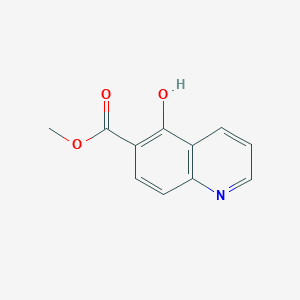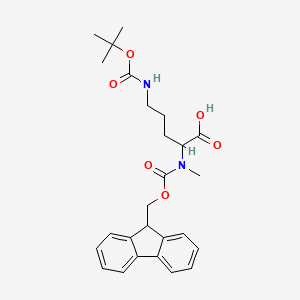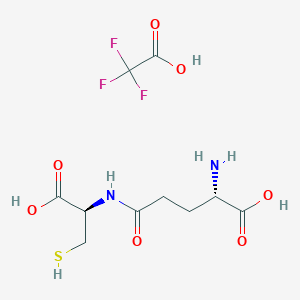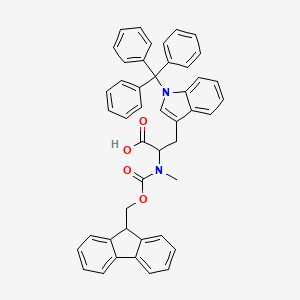
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H3ClF6O. It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with two trifluoromethyl groups at the 4 and 6 positions and a chlorine atom at the 2 position. The benzene ring also carries an aldehyde group .Physical And Chemical Properties Analysis
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde is a liquid at ambient temperature. It has a molecular weight of 276.57 .Applications De Recherche Scientifique
Agrochemical Industry
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde: is utilized in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients. These compounds are primarily used for the protection of crops from pests. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Pharmaceutical Development
In the pharmaceutical sector, derivatives of this compound are incorporated into drugs due to their unique properties imparted by the trifluoromethyl group. This has led to the approval of several pharmaceutical products containing this moiety, with many more undergoing clinical trials. The trifluoromethyl group’s influence on biological activity and physical properties makes it a valuable component in drug discovery .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde derivatives are also used in veterinary medicine. The incorporation of the trifluoromethyl group in veterinary drugs enhances their efficacy and stability, making them more effective in treating animal diseases .
Material Science
This compound may be used in the gas-phase chemical derivatization of materials such as poly(tetrafluoroethylene) and poly(ethylene terephthalate). The derivatization process can modify the surface properties of these materials, which is crucial in various applications, including the development of specialized coatings and films .
Organic Synthesis
In organic chemistry, 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde serves as an intermediate in the synthesis of complex molecules. Its reactivity allows for the construction of various organic frameworks, which are essential in the development of new compounds with potential applications in different industries .
Catalysis
The trifluoromethyl group in 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde can influence the outcome of catalytic processes. Its presence in catalysts can enhance selectivity and efficiency, leading to more sustainable and cost-effective chemical reactions .
Electronics
Fluorinated compounds, including those derived from 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde , are used in the electronics industry due to their unique electrical properties. They can be used in the manufacture of semiconductors, batteries, and other electronic components .
Environmental Science
The study of fluorinated compounds, including 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde derivatives, is important in understanding their environmental impact. Research in this field focuses on the degradation, bioaccumulation, and toxicity of these compounds to ensure they are used responsibly and sustainably .
Mécanisme D'action
Mode of Action
It is known that the trifluoromethyl group can significantly impact the chemical reactivity and biological activity of a compound .
Pharmacokinetics
More research is needed to understand how these properties impact the compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s reactivity and biological activity can be influenced by the electronegativity, size, and electrostatic interactions of the trifluoromethyl group .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4,6-bis(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCXVIOXOGOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



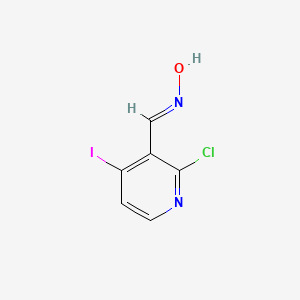
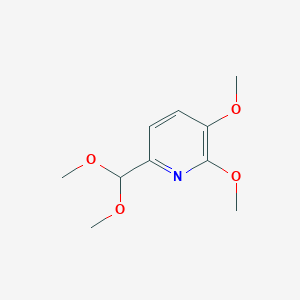
![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)
